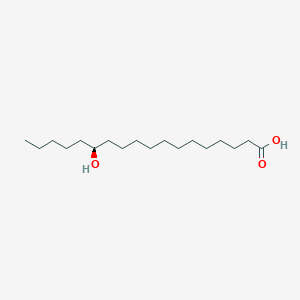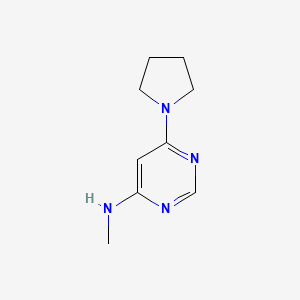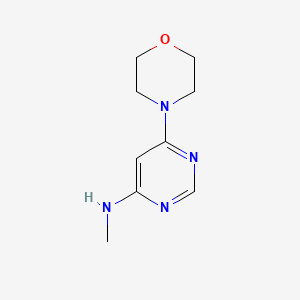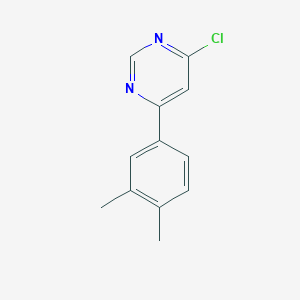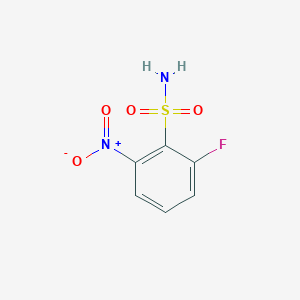
2-Fluoro-6-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H5FN2O4S . It has a molecular weight of 220.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of N-aryl sulfonamides, such as 2-Fluoro-6-nitrobenzene-1-sulfonamide, has been a topic of research. Various protocols have been established for the synthesis of N-aryl sulfonamides directly from stable and abundant nitroarenes . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-nitrobenzene-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical And Chemical Properties Analysis
2-Fluoro-6-nitrobenzene-1-sulfonamide is a powder at room temperature . Its molecular weight is 220.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-Fluoro-6-nitrobenzene-1-sulfonamide is utilized in the synthesis of various sulfonamides and carbamates with potential antimicrobial properties. A study by Janakiramudu et al. (2017) demonstrated the synthesis of these compounds, revealing that many of them exhibit potent antimicrobial activity, especially against certain bacterial strains and fungi. This highlights the potential of 2-Fluoro-6-nitrobenzene-1-sulfonamide derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Application in PET Tracer Synthesis
Gebhardt and Saluz (2012) reported the synthesis of a novel sulfonamide derivative, specifically for use as a precursor in fluoride chemistry for positron emission tomography (PET) tracers. This application demonstrates the role of 2-Fluoro-6-nitrobenzene-1-sulfonamide derivatives in medical imaging and diagnostics (Gebhardt & Saluz, 2012).
Synthesis of Sulfonated Derivatives
A study by Courtin (1982) explored the synthesis of sulfonated derivatives of 4-Fluoroaniline, which is closely related to 2-Fluoro-6-nitrobenzene-1-sulfonamide. This research provides insights into the chemical processes and potential applications of fluorinated aromatic compounds in various fields, including pharmaceuticals and agrochemicals (Courtin, 1982).
Inhibition of Polymorphonuclear Leukocyte Functions
Research by Elferink and Deierkauf (1984) investigated the effect of fluorinated nitrobenzenes, including derivatives of 2-Fluoro-6-nitrobenzene-1-sulfonamide, on the functions of polymorphonuclear leukocytes. These compounds were found to inhibit various cellular functions, suggesting their potential role in studies related to immune response and inflammation (Elferink & Deierkauf, 1984).
Preparation of Secondary Amines and Amine Protection
Fukuyama et al. (1995) demonstrated the use of 2- and 4-Nitrobenzenesulfonamides in the smooth alkylation of primary amines, leading to the formation of N-alkylated sulfonamides. This method is significant for the preparation of secondary amines and for the protection of amines, highlighting the chemical versatility of these compounds (Fukuyama et al., 1995).
Zukünftige Richtungen
Research into electrophilic species featuring a sulfur–fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . This could potentially lead to new synthetic methods and applications for compounds like 2-Fluoro-6-nitrobenzene-1-sulfonamide.
Eigenschaften
IUPAC Name |
2-fluoro-6-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLHYQTVLJRGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-nitrobenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

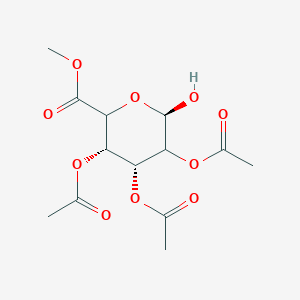

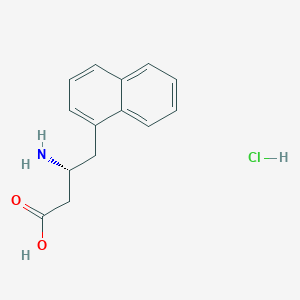

![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
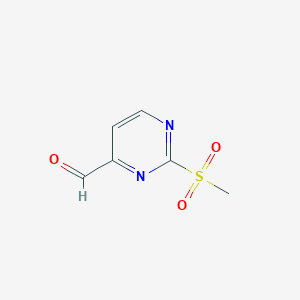
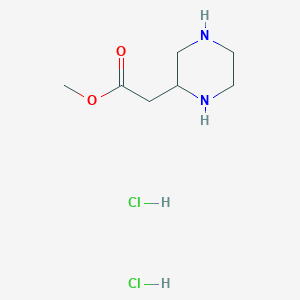
![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)
![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
